N-(1,3-benzothiazol-2-yl)-2-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide typically involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . This method is commonly used for the preparation of benzothiazole derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3H)-one: Known for its antibacterial properties.
2-arylbenzothiazole: Widely studied for its diverse pharmacological activities, including anticancer and anti-inflammatory effects.
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide is unique due to its specific structural features, which confer distinct biological activities
Properties
Molecular Formula |
C21H20N4O5S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C21H20N4O5S/c1-29-15-8-7-12(9-16(15)30-2)11-25-19(27)14(23-21(25)28)10-18(26)24-20-22-13-5-3-4-6-17(13)31-20/h3-9,14H,10-11H2,1-2H3,(H,23,28)(H,22,24,26) |
InChI Key |
SZIHFBLUVNTRST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)NC3=NC4=CC=CC=C4S3)OC |
Origin of Product |
United States |
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